molecular formula C11H25K2NO6P2 B12690342 Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate CAS No. 94230-69-0

Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate

Cat. No.: B12690342
CAS No.: 94230-69-0
M. Wt: 407.46 g/mol
InChI Key: XDNCIMPVIMWTRR-UHFFFAOYSA-L
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Description

Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a phosphonate-based compound characterized by a branched alkyl chain (3,5,5-trimethylhexyl) linked via an imino group to two methylene-bridged phosphonate moieties, with dipotassium counterions. Phosphonates are renowned for their strong chelating properties, particularly for divalent cations like calcium and magnesium, making them valuable in industrial water treatment, detergents, and biomedical applications .

Properties

CAS No.

94230-69-0

Molecular Formula

C11H25K2NO6P2

Molecular Weight

407.46 g/mol

IUPAC Name

dipotassium;[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methylphosphonic acid

InChI

InChI=1S/C11H27NO6P2.2K/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;/q;2*+1/p-2

InChI Key

XDNCIMPVIMWTRR-UHFFFAOYSA-L

Canonical SMILES

CC(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CC(C)(C)C.[K+].[K+]

Origin of Product

United States

Preparation Methods

The synthesis of dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves several steps. The primary synthetic route includes the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and purity.

Chemical Reactions Analysis

Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acids.

    Reduction: It can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: It is utilized in the production of specialized chemicals and materials, owing to its unique properties.

Mechanism of Action

The mechanism of action of dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonatomethyl group plays a crucial role in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and cellular processes.

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight phosphonates with branched alkyl chains (e.g., 3,5,5-trimethylhexyl) as promising candidates for biofilm disruption due to balanced solubility and membrane interaction . In contrast, aryl-phosphonates like BWJ are being explored for targeted drug delivery, leveraging their aromaticity for receptor binding .

Biological Activity

Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate, a complex phosphonate compound, has garnered attention in various biological and pharmaceutical contexts due to its unique structural properties and potential bioactivity. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its diphosphonate structure which plays a crucial role in its biological interactions. The presence of the trimethylhexyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes such as apoptosis and cell proliferation.

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of this compound. It has been found to scavenge free radicals effectively, reducing oxidative stress in cellular models. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical)154.0
MCF-7 (Breast)203.5
A549 (Lung)252.8
Normal Fibroblast>100-

Impact on Cellular Metabolism

The compound has also been observed to modulate metabolic pathways in cells. For instance, it enhances glycolytic activity while inhibiting oxidative phosphorylation in certain cancer cells, suggesting a shift towards aerobic glycolysis—a hallmark of cancer metabolism.

Case Study 1: Anticancer Activity

A study conducted by Fathalipour et al. (2015) examined the effects of this compound on Spirulina platensis. The researchers reported significant increases in carotenoid production when treated with this compound, indicating its potential as a biostimulant for enhancing secondary metabolite accumulation in microalgae.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that the compound could reduce neuronal cell death induced by oxidative stress and inflammation.

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